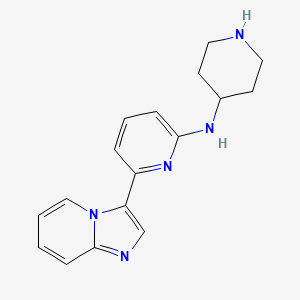
GMB-475
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GMB-475 is a proteolysis targeting chimera (PROTAC) compound designed to degrade the BCR-ABL1 fusion protein, which is implicated in chronic myeloid leukemia. This compound targets the myristoyl pocket of ABL1 in an allosteric manner and recruits the E3 ligase Von Hippel Lindau, resulting in the ubiquitination and subsequent degradation of the oncogenic fusion protein .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
GMB-475 is synthesized through a series of chemical reactions that involve the conjugation of a ligand for the BCR-ABL1 protein with a ligand for the E3 ubiquitin ligase. The synthetic route typically involves:
Ligand Synthesis: The ligands for BCR-ABL1 and E3 ligase are synthesized separately.
Conjugation: The two ligands are then conjugated using a linker molecule to form the PROTAC compound.
Purification: The final product is purified using chromatographic techniques to achieve high purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring the consistency and purity of the final product. This typically involves:
Batch Processing: Large-scale batch reactors are used to carry out the chemical reactions.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and efficacy of the compound.
Regulatory Compliance: The production process adheres to regulatory standards to ensure safety and efficacy.
Analyse Des Réactions Chimiques
Types of Reactions
GMB-475 undergoes several types of chemical reactions, including:
Ubiquitination: The compound facilitates the ubiquitination of the BCR-ABL1 protein, leading to its degradation.
Proteasomal Degradation: The ubiquitinated BCR-ABL1 protein is then degraded by the proteasome
Common Reagents and Conditions
Reagents: Common reagents used in the synthesis of this compound include ligands for BCR-ABL1 and E3 ligase, linker molecules, and solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
The major product formed from the reactions involving this compound is the degraded BCR-ABL1 protein, which is broken down into smaller peptides and amino acids by the proteasome .
Applications De Recherche Scientifique
GMB-475 has several scientific research applications, including:
Cancer Research: It is used to study the degradation of the BCR-ABL1 protein in chronic myeloid leukemia and to develop new therapeutic strategies for drug-resistant cancer cells
Protein Degradation Studies: This compound serves as a model compound for studying the mechanisms of PROTAC-mediated protein degradation.
Drug Development: The compound is used in the development of new drugs targeting other oncogenic proteins and pathways.
Mécanisme D'action
GMB-475 exerts its effects through the following mechanism:
Target Binding: The compound binds to the BCR-ABL1 protein and the E3 ubiquitin ligase.
Ubiquitination: It facilitates the transfer of ubiquitin molecules to the BCR-ABL1 protein.
Proteasomal Degradation: The ubiquitinated BCR-ABL1 protein is recognized and degraded by the proteasome, leading to the inhibition of its oncogenic activity
Comparaison Avec Des Composés Similaires
GMB-475 is compared with other similar compounds, such as:
SIAIS178: Another potent BCR-ABL PROTAC, SIAIS178, has shown similar efficacy in degrading the BCR-ABL1 protein.
This compound is unique in its ability to degrade the BCR-ABL1 protein through the ubiquitin-proteasome pathway, offering a novel approach to overcoming drug resistance in chronic myeloid leukemia .
Propriétés
Formule moléculaire |
C43H46F3N7O7S |
|---|---|
Poids moléculaire |
861.9 g/mol |
Nom IUPAC |
(2S,4R)-1-[(2S)-3,3-dimethyl-2-[[2-[2-[4-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]phenoxy]ethoxy]acetyl]amino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C43H46F3N7O7S/c1-26-38(61-25-50-26)29-7-5-27(6-8-29)21-47-40(56)35-19-31(54)22-53(35)41(57)39(42(2,3)4)52-37(55)23-58-17-18-59-32-13-9-28(10-14-32)34-20-36(49-24-48-34)51-30-11-15-33(16-12-30)60-43(44,45)46/h5-16,20,24-25,31,35,39,54H,17-19,21-23H2,1-4H3,(H,47,56)(H,52,55)(H,48,49,51)/t31-,35+,39-/m1/s1 |
Clé InChI |
ONDVWISBMHHLGZ-SBJIGXGQSA-N |
SMILES |
FC(F)(F)OC1=CC=C(NC2=CC(C3=CC=C(OCCOCC(N[C@H](C(C)(C)C)C(N4[C@H](C(NCC5=CC=C(C6=C(C)N=CS6)C=C5)=O)CC(O)C4)=O)=O)C=C3)=NC=N2)C=C1 |
SMILES isomérique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOC4=CC=C(C=C4)C5=CC(=NC=N5)NC6=CC=C(C=C6)OC(F)(F)F)O |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOC4=CC=C(C=C4)C5=CC(=NC=N5)NC6=CC=C(C=C6)OC(F)(F)F)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
GMB475; GMB 475; GMB-475 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-(diethylamino)-3-[(Z)-(pyridin-2-ylhydrazinylidene)methyl]chromen-2-one](/img/structure/B1192856.png)
![[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid](/img/structure/B1192858.png)


